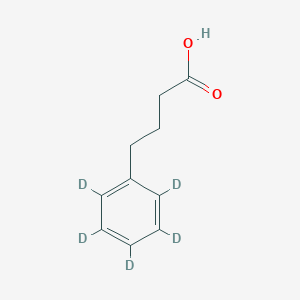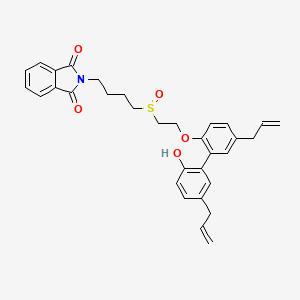
Glyphosate-C2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyphosate-C2-d2, also known as N-(Phosphonomethyl)glycine-C2-d2, is an isotopic analog of glyphosate. Glyphosate itself is a broad-spectrum systemic herbicide widely used for weed control. The isotopic analog, this compound, is primarily used in scientific research to study the behavior and effects of glyphosate in various environments and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glyphosate-C2-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method for synthesizing glyphosate is through the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process can be adapted to introduce deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of glyphosate typically involves the reaction of glycine with formaldehyde and phosphorous acid. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms. The process involves several steps, including dealkylation and oxidation, to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Glyphosate-C2-d2 undergoes various chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA) and other by-products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at the phosphonomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), which is a primary degradation product of glyphosate, and other minor by-products depending on the specific reaction conditions .
Scientific Research Applications
Glyphosate-C2-d2 is used extensively in scientific research to study the environmental fate and behavior of glyphosate. Its applications include:
Mechanism of Action
Glyphosate-C2-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. By inhibiting EPSPS, glyphosate disrupts the production of these amino acids, leading to the death of the targeted plants .
Comparison with Similar Compounds
Similar Compounds
Glyphosate: The non-deuterated version of Glyphosate-C2-d2, widely used as a herbicide.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
N-(Phosphonomethyl)iminodiacetic acid (PhIDAA): An intermediate in the synthesis of glyphosate
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows researchers to trace and study the behavior of glyphosate in various systems with high precision. This makes it an invaluable tool in environmental and biological research .
Properties
Molecular Formula |
C3H8NO5P |
|---|---|
Molecular Weight |
171.09 g/mol |
IUPAC Name |
2,2-dideuterio-2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2 |
InChI Key |
XDDAORKBJWWYJS-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NCP(=O)(O)O |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


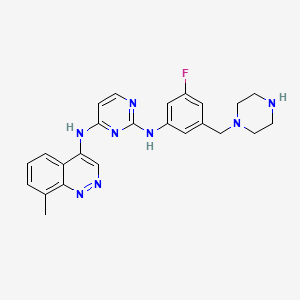
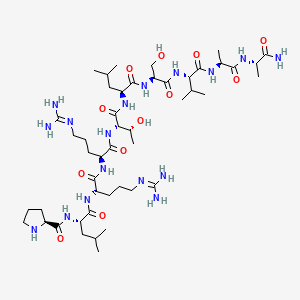
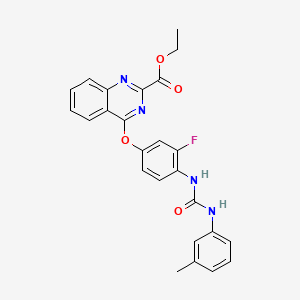
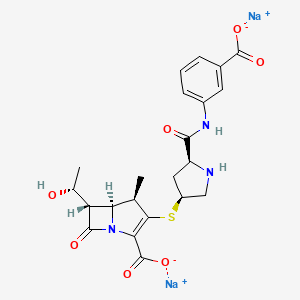
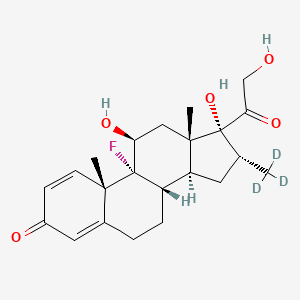


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
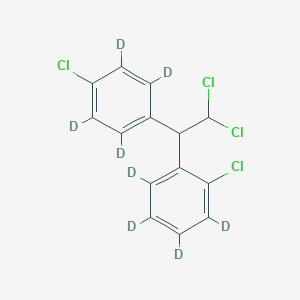
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

